Glycopyrrolate Impurity I Glycopyrrolate Impurity I Glycopyrrolate Impurity I is a Glycopyrronium Bromide impurity.
Brand Name: Vulcanchem
CAS No.: 1404453-68-4
VCID: VC0195954
InChI: InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1
SMILES: C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]
Molecular Formula: C19H27BrClNO3
Molecular Weight: 432.8 g/mol

Glycopyrrolate Impurity I

CAS No.: 1404453-68-4

Cat. No.: VC0195954

Molecular Formula: C19H27BrClNO3

Molecular Weight: 432.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Glycopyrrolate Impurity I - 1404453-68-4

Specification

CAS No. 1404453-68-4
Molecular Formula C19H27BrClNO3
Molecular Weight 432.8 g/mol
IUPAC Name [(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide
Standard InChI InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1
Standard InChI Key DCPQHGSMOUUQST-JUOYHRLASA-M
Isomeric SMILES C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]
SMILES C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]
Canonical SMILES C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Stereochemistry and Isomeric Forms

Stereochemical Variants

An important stereoisomer of this compound is the SS-isomer, specifically identified as (S)-3-((S)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide . This particular stereoisomer represents a specific spatial arrangement of atoms that may exhibit different physical, chemical, or biological properties compared to other isomers. The stereochemistry of pharmaceutical impurities is crucial as different stereoisomers may possess varying levels of biological activity or toxicity.

Parent Compound Relationship

Glycopyrrolate Impurity I is structurally related to its parent compound, which has the PubChem CID 78122800, identified as (1,1-Dimethylpyrrolidin-1-ium-3-yl) 2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate . The structural similarity between the impurity and the parent compound explains how this impurity can arise during the synthesis process of glycopyrrolate. These structural relationships are essential considerations in pharmaceutical manufacturing and quality control processes.

Synthetic Origins and Formation

Formation Mechanisms

Glycopyrrolate Impurity I typically emerges during the synthesis of glycopyrrolate, particularly in streamlined manufacturing processes. Research indicates that when the original synthesis of glycopyrrolate was revised and shortened into an essentially one-pot process, the possibility of impurity carry-over increased significantly . Without isolating and purifying intermediate compounds, impurities from starting materials can persist throughout the synthetic process and appear in the final product .

Synthetic Pathway Considerations

The synthetic pathway for glycopyrrolate utilizes key starting materials including cyclopentyl mandelic acid and 1-methyl-pyrrolidin-3-ol . These materials may contain their own impurities which can be transformed during the synthesis process, potentially leading to the formation of Glycopyrrolate Impurity I. The synthesis involves several chemical transformations, including esterification reactions that connect the pyrrolidinium moiety to the mandelic acid derivative . The specific conditions of these reactions, such as temperature, solvent choice, and reaction time, can influence the formation and concentration of this impurity.

Analytical Methods and Detection

Chromatographic Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been developed as a selective and sensitive method for detecting and quantifying specific glycopyrrolate impurities. For one related impurity, 1,1-Dimethyl-3-Hydroxy-Pyrrolidinium Bromide, the retention time has been established at approximately 3.2 minutes using optimized chromatographic conditions . Similar analytical approaches can be applied to Glycopyrrolate Impurity I, with appropriate modifications to account for its structural differences.

Method Validation

Analytical methods for glycopyrrolate impurities have been validated according to standard pharmaceutical industry criteria, including specificity, linearity, accuracy, precision, and range . These validation parameters ensure that the analytical methods can reliably detect and quantify Glycopyrrolate Impurity I in pharmaceutical formulations. The development of such sensitive and selective methods is critical for quality control and regulatory compliance in pharmaceutical manufacturing.

Qualitative Identification

Beyond quantitative analysis, qualitative identification of Glycopyrrolate Impurity I can be performed using various spectroscopic techniques. Mass spectrometry provides fragmentation patterns that are characteristic of the compound's structure, while nuclear magnetic resonance (NMR) spectroscopy can confirm structural details and stereochemical arrangements. These complementary analytical approaches provide comprehensive characterization of the impurity.

Regulatory Considerations

Quality Control Implementation

Pharmaceutical manufacturers must implement robust quality control measures to monitor and control the levels of Glycopyrrolate Impurity I in glycopyrrolate products. This includes the development and validation of sensitive analytical methods, establishment of appropriate specifications, and implementation of process controls to minimize impurity formation . The thorough characterization of impurities and understanding of their formation mechanisms are essential components of comprehensive quality control strategies.

Risk Assessment Approaches

Modern approaches to pharmaceutical impurity management involve risk assessment methodologies that consider factors such as the chemical structure, potential toxicity, and expected levels of impurities in relation to the drug product's dosage and duration of use. These approaches help manufacturers prioritize resources for impurity control and provide regulators with scientific rationales for established specifications. For Glycopyrrolate Impurity I, these assessments would consider its structural similarity to the active pharmaceutical ingredient and any available toxicological data.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator